![molecular formula C5H11N5 B12860592 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole](/img/no-structure.png)
5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound containing nitrogen atoms. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with 1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole precursors. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with biological molecules. It can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with nucleic acids and proteins .
Similar Compounds:
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
- 4,5-Dihydro-3H-1,2,4-triazole-3,5-diones
Comparison: Compared to these similar compounds, this compound is unique due to its specific hydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C5H11N5 |
---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
(Z)-(2,4,5-trimethyl-1,2,4-triazol-3-ylidene)hydrazine |
InChI |
InChI=1S/C5H11N5/c1-4-8-10(3)5(7-6)9(4)2/h6H2,1-3H3/b7-5- |
InChI-Schlüssel |
YAHBKKMYWDFNPD-ALCCZGGFSA-N |
Isomerische SMILES |
CC1=NN(/C(=N\N)/N1C)C |
Kanonische SMILES |
CC1=NN(C(=NN)N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.